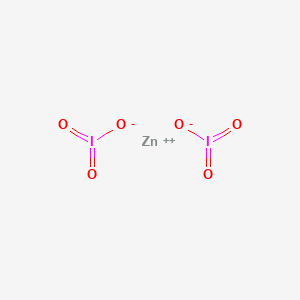
Zinc iodate
Descripción general
Descripción
Zinc iodate is an inorganic compound with the chemical formula Zn(IO₃)₂ It is a white crystalline solid that is sparingly soluble in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc iodate can be synthesized through a reaction between zinc sulfate and potassium iodate in an aqueous solution. The reaction is as follows: [ \text{ZnSO}_4 + 2 \text{KIO}_3 \rightarrow \text{Zn(IO}_3\text{)}_2 + \text{K}_2\text{SO}_4 ]
Industrial Production Methods: Industrial production of this compound typically involves the same reaction but on a larger scale. The reactants are dissolved in water, and the resulting solution is filtered to remove any impurities. The this compound precipitates out of the solution and is collected by filtration, washed, and dried.
Types of Reactions:
Oxidation-Reduction Reactions: this compound can undergo redox reactions where it acts as an oxidizing agent. For example, it can oxidize iodide ions to iodine.
Decomposition Reactions: When heated, this compound decomposes to form zinc oxide, iodine, and oxygen. [ \text{Zn(IO}_3\text{)}_2 \rightarrow \text{ZnO} + \text{I}_2 + \text{O}_2 ]
Common Reagents and Conditions:
Acidic Conditions: this compound reacts with hydrochloric acid to produce iodine and zinc chloride. [ \text{Zn(IO}_3\text{)}_2 + 6 \text{HCl} \rightarrow \text{ZnCl}_2 + 3 \text{I}_2 + 3 \text{H}_2\text{O} ]
Major Products Formed:
- Zinc oxide (ZnO)
- Iodine (I₂)
- Oxygen (O₂)
- Zinc chloride (ZnCl₂)
Aplicaciones Científicas De Investigación
Zinc iodate has several applications in scientific research:
- Non-linear Optics: Due to its non-linear optical properties, this compound is used in the development of materials for second-harmonic generation.
- Dielectric Materials: It is studied for its potential use in dielectric materials, which are essential in electronic devices.
- Desalination and Water Treatment: this compound has been proposed for use in desalination processes and water treatment due to its chemical properties.
- Battery Technology: Recent research has explored the use of this compound in aqueous zinc-iodine batteries, which are promising for energy storage applications .
Mecanismo De Acción
The mechanism by which zinc iodate exerts its effects is primarily through its ability to act as an oxidizing agent. In chemical reactions, this compound can donate oxygen atoms, facilitating the oxidation of other substances. This property is utilized in various applications, including its role in redox reactions and its potential use in battery technology.
Comparación Con Compuestos Similares
- Zinc iodide (ZnI₂)
- Zinc sulfate (ZnSO₄)
- Potassium iodate (KIO₃)
Comparison:
- Zinc iodide is more soluble in water compared to zinc iodate and is used in different applications, such as in X-ray opaque penetrants and as a stain in electron microscopy.
- Zinc sulfate is commonly used as a dietary supplement and in agriculture, whereas this compound is more specialized in its applications.
- Potassium iodate is primarily used in iodized salt to prevent iodine deficiency, while this compound’s applications are more research-focused, particularly in non-linear optics and battery technology.
This compound stands out due to its unique combination of properties, making it valuable in specific scientific and industrial applications.
Propiedades
IUPAC Name |
zinc;diiodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HIO3.Zn/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMKGXZULQONRI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn(IO3)2, I2O6Zn | |
| Record name | zinc iodate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228533 | |
| Record name | Zinc iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-37-6 | |
| Record name | Zinc iodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc iodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC IODATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/117M6C002F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





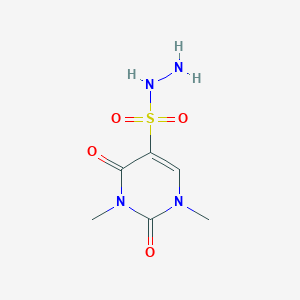


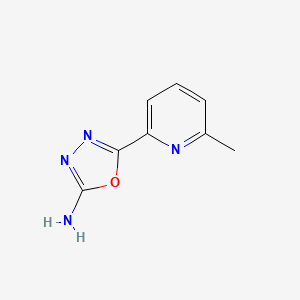

![[6-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1357716.png)
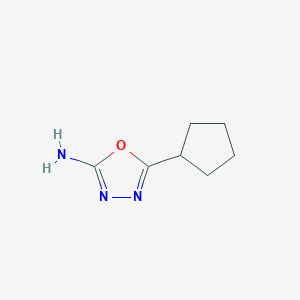
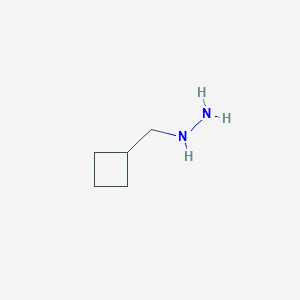
![{2-[(Ethoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1357732.png)
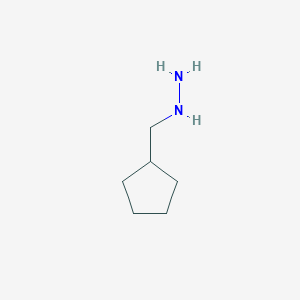
![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)
